![molecular formula C20H15BrF3N5O3 B2521047 5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922847-29-8](/img/structure/B2521047.png)
5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a furan ring, a pyrazolo[3,4-d]pyrimidin ring, and a trifluoromethyl group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrazolo[3,4-d]pyrimidin rings would likely make the compound planar or nearly planar .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, and the trifluoromethyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan and pyrazolo[3,4-d]pyrimidin rings might make the compound aromatic and relatively stable .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria and fungi . Investigating the antimicrobial potential of this compound could lead to novel treatments for infectious diseases.
Anticancer Potential
Given the compound’s unique structure, it may interfere with cancer cell growth or signaling pathways. Researchers have discovered that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory activity against cancer cells . Investigating this compound’s effects on cancer cell lines could provide valuable insights for cancer therapy.
Mechanism of Action
Target of Action
The compound contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, which is a structural feature found in many bioactive molecules. Compounds with this moiety often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which could be helpful in developing new therapeutic agents .
Mode of Action
For example, they might inhibit a particular enzyme or block a receptor, disrupting a specific biochemical pathway and leading to a desired therapeutic effect .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, such as inhibiting cell growth (in the case of anticancer activity) or reducing inflammation (in the case of anti-inflammatory activity) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF3N5O3/c21-16-5-4-15(32-16)18(30)25-6-7-29-17-14(9-27-29)19(31)28(11-26-17)10-12-2-1-3-13(8-12)20(22,23)24/h1-5,8-9,11H,6-7,10H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNOBRIIPTQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.